Cas no 393837-52-0 (N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide)

N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide 化学的及び物理的性質
名前と識別子
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- N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- 1-Pyrrolidineacetamide, N-[3-(2-benzothiazolyl)-4-hydroxyphenyl]-2,5-dioxo-
- SR-01000443602-1
- AB00685086-01
- N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- SR-01000443602
- F0700-0136
- Oprea1_731115
- 393837-52-0
- AKOS024598015
- N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
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- インチ: 1S/C19H15N3O4S/c23-14-6-5-11(20-16(24)10-22-17(25)7-8-18(22)26)9-12(14)19-21-13-3-1-2-4-15(13)27-19/h1-6,9,23H,7-8,10H2,(H,20,24)
- InChIKey: PONYQORHVBVLHK-UHFFFAOYSA-N
- SMILES: N1(CC(NC2=CC=C(O)C(C3=NC4=CC=CC=C4S3)=C2)=O)C(=O)CCC1=O
計算された属性
- 精确分子量: 381.07832714g/mol
- 同位素质量: 381.07832714g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 27
- 回転可能化学結合数: 4
- 複雑さ: 600
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 128Ų
- XLogP3: 1.8
じっけんとくせい
- 密度みつど: 1.514±0.06 g/cm3(Predicted)
- 酸度系数(pKa): 8.13±0.50(Predicted)
N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0700-0136-1mg |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
393837-52-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0700-0136-4mg |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
393837-52-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0700-0136-40mg |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
393837-52-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0700-0136-50mg |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
393837-52-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0700-0136-25mg |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
393837-52-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0700-0136-5mg |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
393837-52-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0700-0136-15mg |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
393837-52-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0700-0136-3mg |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
393837-52-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0700-0136-2μmol |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
393837-52-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0700-0136-10μmol |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
393837-52-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide 関連文献
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1. Book reviews
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-2-(2,5-dioxopyrrolidin-1-yl)acetamideに関する追加情報
Introduction to N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS No. 393837-52-0)
N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of significant interest in the field of pharmaceutical chemistry, particularly in the development of novel bioactive molecules. With a CAS number of 393837-52-0, this compound has garnered attention due to its structural complexity and potential therapeutic applications. The molecule incorporates several pharmacophoric elements that make it a promising candidate for further investigation in drug discovery.
The core structure of N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide features a benzothiazole ring system, which is well-known for its presence in various bioactive natural products and pharmaceuticals. The benzothiazole moiety is particularly valued for its ability to interact with biological targets such as enzymes and receptors, making it a versatile scaffold for medicinal chemistry. Additionally, the presence of a hydroxyl group and an acetamide moiety further enhances the compound's potential bioactivity.
In recent years, there has been a growing interest in the development of molecules that can modulate inflammatory pathways and immune responses. The structural features of N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide suggest that it may have the capacity to interact with key inflammatory mediators. For instance, the benzothiazole ring can potentially inhibit the activity of enzymes such as lipoxygenases and cyclooxygenases, which are crucial in the production of pro-inflammatory cytokines.
The dioxopyrrolidinone moiety in the compound's structure is another notable feature that contributes to its potential bioactivity. Dioxopyrrolidinones have been reported to exhibit various biological effects, including anti-inflammatory and anti-microbial properties. This moiety may contribute to the compound's ability to modulate cellular signaling pathways involved in inflammation and immune responses.
Recent studies have highlighted the importance of multitargeted drug design in addressing complex diseases such as cancer and autoimmune disorders. N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide presents an attractive example of a multitargeted molecule due to its ability to interact with multiple biological targets. This property could make it a valuable candidate for the development of combination therapies that target different aspects of disease pathogenesis.
The synthesis of N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves several steps that require careful optimization to ensure high yield and purity. The key synthetic steps include the formation of the benzothiazole ring system, the introduction of the hydroxyl group, and the attachment of the dioxopyrrolidinone moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions have been employed to achieve these transformations efficiently.
In terms of pharmacokinetic properties, N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide exhibits promising characteristics that are essential for successful drug development. Preliminary studies indicate that the compound has good solubility in water and organic solvents, which facilitates its formulation into various dosage forms. Additionally, preliminary toxicity studies have shown that the compound is well-tolerated at relevant concentrations, suggesting its potential for further clinical development.
The potential therapeutic applications of N-3-(1,3-benzothiazol-2-ylyl)-4-hydroxyphenyl - 2 - ( 2 , 5 - dioxopyrrolidin - 1 - yl ) acetamide are diverse and span across multiple disease areas. In oncology, for example, the compound's ability to modulate inflammatory pathways may make it effective in treating certain types of cancer by inhibiting tumor growth and metastasis. In immunology, N - < strong > 393837 -52 -0 strong > could be developed into a therapeutic agent for autoimmune diseases by regulating immune responses.
In conclusion, N - < strong > 393837 -52 -0 strong > represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it an attractive candidate for further investigation. As our understanding of disease mechanisms continues to evolve, compounds like N - < strong > 393837 -52 -0 strong > will play an increasingly important role in the development of novel therapeutics.
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